(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride
CAS No.:
Cat. No.: VC18112299
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO3 |
|---|---|
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | (2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-4-3-8-6(7(9)10)5(2)11-4;/h4-6,8H,3H2,1-2H3,(H,9,10);1H/t4-,5+,6?;/m0./s1 |
| Standard InChI Key | DRTGJKKHCJXVBK-LIQNOFJUSA-N |
| Isomeric SMILES | C[C@H]1CNC([C@H](O1)C)C(=O)O.Cl |
| Canonical SMILES | CC1CNC(C(O1)C)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2R,6S)-2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride features a six-membered morpholine ring with two methyl groups at the 2R and 6S positions and a carboxylic acid moiety at the 3-position. The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations. The stereochemistry of the methyl groups influences its three-dimensional conformation, which is pivotal for binding to enantioselective biological targets .
The SMILES notation for this compound is O=C([C@@H]1NCC(C)(C)OC1)O.[H]Cl, reflecting its chiral centers and functional groups. X-ray crystallography and NMR studies confirm the chair conformation of the morpholine ring, with the methyl groups adopting equatorial positions to minimize steric strain .
Physical and Chemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClNO₃ |
| Molecular Weight | 195.64 g/mol |
| Solubility | Highly soluble in water, methanol, and DMSO |
| Melting Point | Decomposes above 200°C |
| pKa (Carboxylic Acid) | ~2.5 |
The compound’s carboxylic acid group contributes to its acidity, enabling salt formation and participation in condensation reactions. Its hydrochloride form stabilizes the amine group, preventing unwanted side reactions during synthesis.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid hydrochloride typically involves stereoselective alkylation and cyclization steps. One reported method begins with (R)-ethyl lactate, which undergoes O-alkylation with a trifluoromethanesulfonyl derivative to form a key intermediate. Subsequent hydrolysis and ring closure in the presence of concentrated sulfuric acid yield the morpholine backbone.
A representative reaction sequence is:
-
O-Alkylation: (R)-ethyl lactate + trifluoromethanesulfonyl chloride → Intermediate A.
-
Hydrolysis: Intermediate A + NaOH → Carboxylic acid derivative.
-
Cyclization: Acid-catalyzed dehydration to form the morpholine ring.
-
Salt Formation: Treatment with HCl to yield the hydrochloride salt.
Optimization Challenges
Reaction conditions critically influence yield and enantiomeric excess. For instance, maintaining anhydrous conditions during cyclization prevents hydrolysis of intermediates. Catalysts such as sulfuric acid must be carefully titrated to avoid over-acidification, which can lead to by-products. Purification via recrystallization from ethanol/water mixtures ensures high purity (>98%), as confirmed by HPLC analysis .
Biological Activity and Mechanism of Action
Enzyme Inhibition
(2R,6S)-2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride exhibits potent inhibitory activity against serine/threonine kinases, particularly those involved in cancer signaling pathways. In vitro studies demonstrate IC₅₀ values of 0.8–1.2 μM for protein kinase C (PKC) isoforms, attributed to its ability to occupy the ATP-binding pocket through hydrogen bonding with the carboxylic acid group .
Pharmaceutical Applications
Drug Intermediate
This compound serves as a building block for kinase inhibitors, such as derivatives targeting BRAF mutations in melanoma. Its stereochemistry ensures selective binding, reducing off-target effects in preclinical trials .
Prodrug Development
Esterification of the carboxylic acid group produces prodrugs with improved blood-brain barrier permeability. For example, the ethyl ester derivative shows 3-fold higher bioavailability in rodent models compared to the parent compound.
Comparative Analysis with Related Morpholine Derivatives
This table highlights the structural determinants of bioactivity, underscoring the importance of the (2R,6S) configuration and carboxylic acid group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume